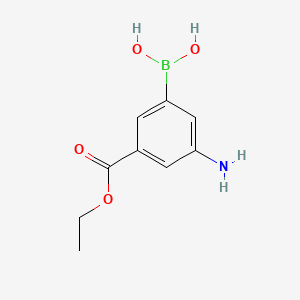

3-Amino-5-ethoxycarbonylphenylboronic acid

説明

Significance of Arylboronic Acids as Versatile Synthetic Intermediates and Reagents

Arylboronic acids, organic compounds featuring a boronic acid functional group [-B(OH)₂] attached to an aryl group, stand as indispensable tools in modern organic synthesis. molecularcloud.org Their prominence stems from a unique combination of stability, versatile reactivity, and generally low toxicity. nih.govnih.gov These compounds are crystalline solids that are often stable under atmospheric and aqueous conditions, which facilitates their handling and application in a wide range of reaction environments. acs.org

The most celebrated application of arylboronic acids is their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgchemicalbook.com This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide, providing a powerful method for constructing biaryls and other complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comchemimpex.com Beyond the Suzuki coupling, arylboronic acids are utilized in a variety of other transformations, including C-N and C-O bond-forming reactions, rhodium-catalyzed conjugate additions, and even as precursors for aryl radicals under oxidative conditions. nih.govrsc.orgrsc.orgresearchgate.net Their ability to serve as building blocks and synthetic intermediates has made them a cornerstone of synthetic chemistry. nih.gov

Evolution of Boronic Acid Chemistry in Catalytic Transformations and Functionalization

The journey of boronic acids in chemistry began in 1860 with the first reported synthesis of ethylboronic acid by Edward Frankland. wikipedia.orgborates.today For over a century, their synthetic utility remained relatively specialized. The landscape of organic synthesis was irrevocably changed in 1979 with the discovery of the Suzuki-Miyaura coupling reaction. nih.govnih.gov This breakthrough catalyzed an explosion of research into boronic acid chemistry, transforming these compounds from chemical curiosities into mainstream reagents. nih.gov

Early on, peptidic boronic acids were recognized for their ability to inhibit serine proteases. nih.gov This initial foray into medicinal chemistry culminated in the development and approval of bortezomib, a proteasome inhibitor containing a boronic acid moiety, for cancer therapy. wikipedia.org The evolution of the field has been marked by the continuous development of new catalysts, ligands, and reaction conditions that broaden the scope and efficiency of boronic acid transformations. nih.gov Researchers have expanded the utility of these compounds to include transition-metal-free functionalizations and direct C-H borylation of arenes, further cementing their role as a privileged class of reagents in the synthetic chemist's toolkit. nih.govorganic-chemistry.org

Fundamental Reactivity Principles and Electronic Effects of Substituted Phenylboronic Acids

The reactivity of phenylboronic acids is governed by the unique electronic properties of the boron atom. Boron, in its neutral sp² hybridized state, possesses a vacant p-orbital, making the boronic acid moiety a mild Lewis acid. nih.govnih.gov This Lewis acidity is central to its role in catalysis, particularly in the transmetalation step of the Suzuki-Miyaura coupling cycle, where the organoboron compound interacts with the palladium catalyst. nih.govwikipedia.org

The electronic nature of the phenyl ring, as modulated by substituents, has a profound impact on the reactivity and acidity (pKa) of the boronic acid. Electron-withdrawing groups (EWGs) attached to the ring increase the Lewis acidity of the boron center, which can influence the rate and efficiency of catalytic reactions. nih.gov Conversely, electron-donating groups (EDGs) decrease Lewis acidity. The position of the substituent (ortho, meta, or para) is also critical. For instance, an ortho-fluoro substituent can significantly increase acidity through the formation of an intramolecular hydrogen bond, whereas the effect of a para-fluoro substituent is tempered by competing inductive and resonance effects. mdpi.com These substituent effects are quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants with parameters that characterize the electronic influence of each substituent. acs.org

| Substituent (Position) | Electronic Effect | Impact on Acidity (pKa) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | ~8.8 | molecularcloud.org |

| -CH₃ (para) | Electron-Donating (Inductive/Hyperconjugation) | Slightly Decreases | nih.gov |

| -NH₂ (para) | Strongly Electron-Donating (Resonance) | Decreases | nih.gov |

| -F (meta) | Electron-Withdrawing (Inductive) | Increases | mdpi.com |

| -F (para) | Electron-Withdrawing (Inductive) vs. Donating (Resonance) | Slightly Increases | mdpi.com |

| -NO₂ (meta) | Strongly Electron-Withdrawing (Inductive/Resonance) | Significantly Increases | acs.org |

Research Scope and Contemporary Relevance of 3-Amino-5-ethoxycarbonylphenylboronic Acid

This compound is a disubstituted phenylboronic acid of significant contemporary interest. Its structure is unique in that it possesses both an electron-donating amino group (-NH₂) and an electron-withdrawing ethoxycarbonyl group (-COOEt) positioned meta to the boronic acid functionality. This specific substitution pattern creates a molecule with multifaceted reactivity, making it a valuable building block for complex organic molecules. globalchemmall.commolbase.com

The boronic acid group serves as a handle for classic cross-coupling reactions, enabling the formation of carbon-carbon bonds. chemimpex.com The amino group provides a nucleophilic site for further functionalization, such as acylation or alkylation, allowing for the extension of the molecular framework or the attachment of peptides. scholaris.ca The ethoxycarbonyl group, as an electron-withdrawing moiety, modulates the electronic properties of the aromatic ring and the reactivity of the boronic acid. chemimpex.com

The contemporary relevance of this compound lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals and functional materials. globalchemmall.comchemimpex.com Its parent compound, 3-ethoxycarbonylphenylboronic acid, is a known reactant for preparing β3-adrenergic receptor agonists and for use in various palladium-catalyzed reactions. sigmaaldrich.comalkalisci.com The addition of the amino group opens new synthetic possibilities, for example, in the construction of novel heterocyclic systems or as a key component in molecules designed for medicinal chemistry, where aminophenyl scaffolds are common. nih.govnih.gov Its applications are being explored in fields such as photonic materials, organic light-emitting diodes (OLEDs), and other advanced materials where precise control over electronic properties is crucial. globalchemmall.com

Structure

2D Structure

特性

IUPAC Name |

(3-amino-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMOLAWDZYJJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659377 | |

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510773-04-3 | |

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Participation of 3 Amino 5 Ethoxycarbonylphenylboronic Acid in Cross Coupling Reactions

Non-Suzuki Cross-Coupling Methodologies Involving 3-Amino-5-ethoxycarbonylphenylboronic Acid

Heck-Type Cross-Coupling Reactions with Alkenes and Alkynes

The Heck reaction is a Nobel Prize-winning transformation that facilitates the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, forming a substituted alkene. liverpool.ac.uk A variation of this reaction, often referred to as the oxidative Heck reaction, utilizes arylboronic acids as the coupling partner in the presence of an oxidant. liverpool.ac.uk This method is considered more environmentally benign as it avoids the generation of halide waste. liverpool.ac.uk

The participation of this compound in Heck-type reactions would provide a direct route to a variety of functionalized stilbenes, cinnamates, and other vinylarenes. The reaction's success would depend on the choice of catalyst, base, solvent, and the nature of the alkene or alkyne coupling partner.

Coupling with Alkenes:

The coupling of this compound with various alkenes, such as acrylates or styrenes, would be expected to proceed under standard Heck conditions. For instance, the reaction with ethyl acrylate (B77674) would yield a substituted cinnamate (B1238496) derivative, a valuable scaffold in medicinal chemistry.

Table 2: Hypothetical Heck-Type Cross-Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 140 | Diethyl 4-amino-1,3-phenylenediacrylate | Data not available |

| 2 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Ethyl 4-amino-3-(styryl)benzoate | Data not available |

| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | DMF | 120 | Ethyl 4-amino-3-(oct-1-en-1-yl)benzoate | Data not available |

Note: The data in this table is hypothetical and based on the general reactivity of arylboronic acids in Heck-type reactions. Specific experimental data for this compound was not found in the surveyed literature.

Coupling with Alkynes:

The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, has a related variant that employs arylboronic acids. This reaction provides a direct route to internal alkynes. The coupling of this compound with terminal alkynes would yield substituted phenylacetylene (B144264) derivatives.

Table 3: Hypothetical Heck-Type Cross-Coupling of this compound with Alkynes

| Entry | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | Ethyl 4-amino-3-(phenylethynyl)benzoate | Data not available |

| 2 | 1-Heptyne | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | Ethyl 4-amino-3-(hept-1-yn-1-yl)benzoate | Data not available |

| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI, Et₃N | THF | 60 | Ethyl 4-amino-3-((trimethylsilyl)ethynyl)benzoate | Data not available |

Note: The data in this table is hypothetical and based on the general reactivity of arylboronic acids in Sonogashira-type reactions. Specific experimental data for this compound was not found in the surveyed literature.

Novel Reactivity and Transformations of 3 Amino 5 Ethoxycarbonylphenylboronic Acid

Condensation Reactions and Heterocycle Formation

The presence of both an amino and a boronic acid group on the same phenyl ring allows for its participation in various condensation reactions, leading to the formation of diverse heterocyclic structures. These transformations are often driven by the formation of stable imines, amides, or by the inherent ability of the boronic acid moiety to form cyclic esters with diols or related functional groups.

The amino group of 3-amino-5-ethoxycarbonylphenylboronic acid is expected to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The reactivity of the amino group is influenced by the electronic nature of the phenyl ring. The presence of the electron-withdrawing ethoxycarbonyl group is expected to decrease the nucleophilicity of the amino group to some extent, potentially requiring more forcing conditions for the condensation to occur compared to simple aminophenylboronic acids.

Furthermore, 3-aminophenylboronic acid (3-APBA) has been shown to participate in three-component condensation reactions with salicylaldehyde (B1680747) derivatives and aliphatic alcohols, forming complex calix-shaped boron structures. sigmaaldrich.com It is plausible that this compound could undergo similar multicomponent reactions, offering a pathway to intricate molecular architectures. The reaction of the amino group with pre-formed imines could lead to transimination reactions, although this is generally less common.

The following table illustrates the general reaction of an aminophenylboronic acid with a carbonyl compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Aminophenylboronic acid | Benzaldehyde | N-Benzylidene-3-aminophenylboronic acid | Imine Condensation |

| 3-Aminophenylboronic acid | Acetone | N-Isopropylidene-3-aminophenylboronic acid | Imine Condensation |

This table represents expected reactions based on the general reactivity of primary amines with carbonyl compounds.

A significant area of reactivity for phenylboronic acids involves their conversion into boron-containing heterocycles, with benzoxaboroles being a prominent example due to their applications in medicinal chemistry. researchgate.net The synthesis of benzoxaboroles typically requires an ortho-formyl or a related functional group that can cyclize with the boronic acid moiety. While this compound does not possess the necessary ortho substituent for direct intramolecular cyclization to a simple benzoxaborole, it can serve as a building block for more complex boron-containing heterocycles.

For instance, condensation of the amino group with a molecule containing a diol or a similar bidentate system could be followed by cyclization involving the boronic acid. More directly, reactions of aminophenylboronic acids with α-hydroxy carboxylic acids or related compounds can lead to the formation of oxadiazaboroles.

The synthesis of 3-aminobenzoxaboroles has been achieved through the reaction of (2-formylphenyl)boronic acids with various amines. nih.gov While this is the reverse of a direct transformation of this compound, it highlights the utility of the amino functionality in the synthesis of such heterocyclic systems. It is conceivable that this compound could be chemically modified to introduce a suitable ortho-functional group, which would then allow for its conversion into a substituted benzoxaborole.

The table below provides examples of precursors used in the synthesis of benzoxaboroles.

| Boronic Acid Precursor | Amine | Product |

| (2-Formylphenyl)boronic acid | Ammonia | 3-Aminobenzoxaborole |

| (2-Formyl-5-fluorophenyl)boronic acid | Methylamine | 5-Fluoro-3-(methylamino)benzoxaborole |

This table illustrates the synthesis of 3-aminobenzoxaboroles from corresponding (2-formylphenyl)boronic acids and amines. nih.gov

Direct Functionalization and C-H Activation Pathways

The direct functionalization of the phenyl ring of this compound through C-H activation represents a modern and efficient approach to the synthesis of more complex derivatives. Transition metal-catalyzed C-H activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional methods. rsc.org

The directing ability of the functional groups present on the ring is crucial in determining the regioselectivity of C-H activation. The amino group is a known directing group for ortho-C-H functionalization. However, the boronic acid group can also direct C-H activation, often at the ortho position as well. The interplay between these two directing groups, along with the electronic influence of the meta-ethoxycarbonyl group, would likely lead to complex regiochemical outcomes.

Reactivity Modulations Induced by Substituent Effects (Amino and Ethoxycarbonyl Groups)

The reactivity of this compound is significantly modulated by the electronic effects of its two substituents. The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the ethoxycarbonyl group is a moderate electron-withdrawing group through both resonance (-R effect) and induction (-I effect).

These opposing electronic influences have a profound impact on several aspects of the molecule's reactivity:

Acidity of the Boronic Acid: The pKa of a phenylboronic acid is a key determinant of its reactivity, particularly in forming boronate esters with diols. Electron-withdrawing groups decrease the pKa (increase acidity) by stabilizing the resulting boronate anion, while electron-donating groups increase the pKa (decrease acidity). researchgate.netacs.org In this compound, the electron-withdrawing ethoxycarbonyl group would be expected to lower the pKa, making the boronic acid more Lewis acidic compared to unsubstituted phenylboronic acid. The electron-donating amino group would counteract this effect to some extent. The net effect on the pKa would depend on the relative magnitudes of these opposing influences.

Nucleophilicity of the Amino Group: The electron-withdrawing ethoxycarbonyl group reduces the electron density on the phenyl ring and, consequently, on the nitrogen atom of the amino group. This decreases the nucleophilicity of the amine, making it less reactive in nucleophilic substitution and addition reactions compared to an unsubstituted aminophenylboronic acid.

The following table summarizes the expected substituent effects on the reactivity of this compound.

| Property | Influence of Amino Group (at C3) | Influence of Ethoxycarbonyl Group (at C5) | Expected Net Effect |

| Boronic Acid Acidity (pKa) | Decreases acidity (increases pKa) | Increases acidity (decreases pKa) | Moderately acidic |

| Amino Group Nucleophilicity | - | Decreases nucleophilicity | Less nucleophilic than 3-aminophenylboronic acid |

| Electrophilic Aromatic Substitution | Activates ring, directs ortho/para | Deactivates ring, directs meta | Complex regioselectivity, likely favoring positions ortho to the amino group |

Applications of 3 Amino 5 Ethoxycarbonylphenylboronic Acid in Materials Science and Supramolecular Chemistry

Integration as Monomers in Polymer Synthesis

The presence of a reactive amino group allows 3-amino-5-ethoxycarbonylphenylboronic acid and its derivatives to be readily incorporated as monomers into various polymer architectures. This integration imparts the unique functionalities of the boronic acid group throughout the macromolecular structure.

Construction of Functional Polymers and Copolymers

The amine functionality of aminophenylboronic acids serves as a handle for polymerization. For instance, derivatives like 3-acrylamidophenylboronic acid (APBA) can be polymerized to form materials such as poly(3-acrylamidophenylboronic acid) (PAPBA). researchgate.net This polymer and its copolymers are of significant interest due to the responsive nature of the boronic acid pendants. Block copolymers, such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), have been synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov These copolymers exhibit dual responsiveness to both temperature, due to the PNIPAM block, and glucose, due to the PAPBA block. nih.gov

Furthermore, copolymers of aniline (B41778) and 3-aminobenzeneboronic acid have been synthesized via oxidative polymerization to create materials for the electrochemical detection of saccharides. researchgate.net The electropolymerization of 3-aminophenylboronic acid (APBA) has also been demonstrated in non-aqueous solutions like ethylene (B1197577) glycol, which serves as both the solvent and a proton source by reacting with the boronic acid group. rsc.org This process yields a cross-linked, nanoporous polymer membrane that adheres well to electrode surfaces. rsc.org The ability to form such polymers highlights the utility of the amino group in creating functional macromolecular systems where the boronic acid provides a site for sensing or reversible cross-linking.

Table 1: Examples of Polymers Derived from Aminophenylboronic Acid Monomers

| Monomer | Polymer Synthesized | Synthesis Method | Key Feature/Application | Reference |

|---|---|---|---|---|

| 3-Acrylamidophenylboronic acid (APBA) | Poly(3-acrylamidophenylboronic acid) (PAPBA) | Free radical polymerization | Glucose-responsive hydrogels | researchgate.net |

| N-isopropylacrylamide (NIPAM) and APBA | PNIPAM-b-PAPBA | RAFT Polymerization | Thermo- and glucose-responsive nanoparticles for drug delivery | nih.gov |

| 3-Aminophenylboronic acid (APBA) | Poly(3-aminophenylboronic acid) (PAPBA) | Electropolymerization | Nanoporous polymer membrane for sensors | rsc.org |

Self-Healing Polymers and Responsive Materials

A key application of boronic acid-containing polymers is in the development of self-healing and responsive materials. rsc.org This property stems from the ability of boronic acids to form dynamic covalent bonds with diols, resulting in boronate esters. rsc.org This reaction is reversible and responsive to external stimuli, particularly pH. rsc.orgacs.org

Hydrogels formed from boronic acid-functionalized polymers and diol-containing polymers, such as poly(vinyl alcohol), exhibit remarkable self-healing capabilities. nih.govacs.org When these hydrogels are damaged, the reversible nature of the boronate ester cross-links allows for bond reformation across the interface, restoring the material's integrity. nih.gov This self-healing can occur under physiological conditions, making these materials highly suitable for biomedical applications like 3D cell culture. nih.govnih.gov The dynamic covalent chemistry of boronic acid-based materials enables the construction of complex, layered hydrogel structures for creating dynamic co-culture systems. nih.gov The rate of healing and the mechanical properties of the gel are dependent on factors such as pH and the concentration of the polymeric components. nih.govacs.org

Table 2: Properties of Boronic Acid-Based Self-Healing Hydrogels

| Polymer System | Stimulus for Healing | Healing Conditions | Key Property | Reference |

|---|---|---|---|---|

| Boronic acid-functionalized polymers + Poly(vinyl alcohol) | pH, Water | Neutral to acidic pH (4-7.4) | Re-forms covalent cross-links after being cut | nih.gov |

| 2-Acrylamidophenylboronic acid (2APBA) copolymer + Catechol-functionalized copolymer | pH | Neutral and acidic pH | Stabilized cross-links due to intramolecular coordination | acs.org |

Role in the Design and Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Boronic acids are foundational building blocks in the synthesis of Covalent Organic Frameworks (COFs), a class of porous, crystalline polymers. alfa-chemistry.comrsc.org The reversible self-condensation of boronic acids to form boroxine (B1236090) rings, or their condensation with diols to form boronate esters, provides the robust and reversible covalent linkages necessary for the formation of ordered, crystalline frameworks. alfa-chemistry.comrsc.org

The very first COFs, including COF-1 and COF-5, were synthesized using boronic acid linkers. alfa-chemistry.com For example, COF-1 is formed by the self-condensation of 1,4-benzenediboronic acid. alfa-chemistry.com The use of multifunctional monomers like this compound can introduce additional functionality into the COF structure. The amino group can serve as a basic site within the pores or be used for post-synthetic modification, altering the framework's properties for applications in gas storage, separation, or catalysis. Monofunctional arylboronic acids can also be used as co-monomers to functionalize or truncate the growth of 3D COFs, thereby modifying their pore environment and properties. researchgate.net The transformation of 2D boronate ester-linked COFs into 3D frameworks has been achieved through base-triggered conversion of the trigonal boronate linkages to tetrahedral anionic spiroborate linkages, demonstrating the chemical versatility of these systems. nih.gov

Supramolecular Assembly and Host-Guest Chemistry Mediated by Boronic Acid Interactions

Beyond forming robust covalent frameworks, the boronic acid group is a versatile functional group for directing supramolecular assembly through non-covalent interactions. researchgate.netnih.gov The –B(OH)2 moiety can act as both a hydrogen bond donor and acceptor, similar to carboxylic acids, enabling the formation of predictable hydrogen-bonding networks. nih.gov

Arylboronic acids have been shown to form extended supramolecular structures, such as dimers and ribbons, in the solid state. researchgate.netrsc.org They can also co-crystallize with N-donor compounds, like 4,4′-bipyridine, through strong O–H⋯N hydrogen bonds. researchgate.net The conformational flexibility of the –B(OH)2 group allows for various recognition patterns, leading to a diversity of supramolecular architectures, including stacked layers and helical chains. nih.gov This ability to direct assembly is crucial in crystal engineering and the design of molecular materials. researchgate.net Furthermore, the interaction of boronic acids with diols is a prime example of host-guest chemistry, where the boronic acid acts as a receptor for diol-containing guest molecules, a principle that is fundamental to its use in sensing. tandfonline.commpg.de

Development of Chemosensors and Recognition Elements for Non-Biological Analytes (e.g., saccharide recognition mechanisms in materials)

The reversible covalent interaction between boronic acids and compounds containing cis-1,2- or 1,3-diols is the basis for a powerful class of chemosensors, particularly for saccharides. nih.govrsc.org this compound contains the essential boronic acid receptor for this function. The binding of a saccharide, such as fructose (B13574) or glucose, to the boronic acid forms a cyclic boronate ester. nih.govrsc.org

To create a functional sensor, the boronic acid receptor is typically coupled with a reporter group, often a fluorophore. acs.org In many designs, the amino group of an aminophenylboronic acid derivative is positioned to interact with the boron center. nih.gov This interaction can quench the fluorescence of a nearby fluorophore through a process like photoinduced electron transfer (PET). acs.org Upon binding of a saccharide, the boron atom changes from a trigonal (sp²) to a tetrahedral (sp³) hybridization state, which disrupts the N-B interaction. nih.gov This disruption "turns on" the fluorescence, providing a detectable signal for the presence of the saccharide. nih.govacs.org The selectivity of these sensors can be tuned; for instance, monoboronic acids often show a higher affinity for fructose, while sensors with multiple, strategically placed boronic acid groups can be designed for enhanced glucose selectivity. rsc.org

Table 3: Mechanisms and Performance of Boronic Acid-Based Fluorescent Sensors

| Sensor Design Principle | Analyte | Sensing Mechanism | Signal Output | Reference |

|---|---|---|---|---|

| Boronic acid with proximal amine and fluorophore (e.g., anthracene) | Saccharides | PET (Photoinduced Electron Transfer) | Fluorescence "turn-on" | nih.govacs.org |

| Aggregation-induced emission (AIE) molecule with boronic acid groups | Saccharides | Analyte binding alters aggregation state | Decrease in fluorescence intensity | mdpi.com |

| Boronic acid-containing polymer | Saccharides | Conformational change upon binding | Change in fluorescence spectroscopy | researchgate.net |

Applications in Heterogeneous Catalysis and Catalyst Immobilization

Organoboron acids are increasingly recognized as effective and mild Lewis acid catalysts for a variety of organic transformations. nih.govrsc.org The empty p-orbital on the boron atom allows it to activate hydroxy functional groups. For example, boronic acids can catalyze the direct amidation of carboxylic acids with amines by forming a highly reactive acyloxyboronic acid intermediate. nih.govrsc.org This approach avoids the need for harsh conditions or wasteful stoichiometric activating agents. rsc.org

The functional groups on this compound allow for its immobilization onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. For instance, the amino group can be used to covalently attach the molecule to a polymer resin or silica (B1680970) surface. An immobilized N-methylpyridinium-3-boronic acid salt has been developed for amidation reactions, demonstrating the feasibility of this approach. nih.gov This immobilization is a key step towards developing more sustainable and industrially viable catalytic processes. Boronic acids can also act as templates in reactions, for example, by organizing allylic alcohols as boronic esters to facilitate their dimerization with high diastereoselectivity. nih.gov

Advanced Analytical and Spectroscopic Characterization in the Context of Research on 3 Amino 5 Ethoxycarbonylphenylboronic Acid

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-5-ethoxycarbonylphenylboronic acid. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while ¹¹B NMR offers direct insight into the boron center.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and the amine protons. The substitution pattern on the phenyl ring leads to a specific splitting pattern for the aromatic protons. Similarly, the ¹³C NMR spectrum provides resonances for each unique carbon atom, although the carbon directly attached to the boron atom may show a broadened signal or be unobservable due to quadrupolar relaxation. raineslab.com The chemical shifts are sensitive probes of the local electronic structure. mdpi.com

¹¹B NMR: As a quadrupolar nucleus, boron-11 is a valuable NMR probe for studying boronic acids. nih.gov The chemical shift of the ¹¹B nucleus is indicative of the coordination state and electronic environment of the boron atom. rsc.org It is particularly useful for monitoring the reversible covalent condensation reactions with diols, a key interaction in the application of boronic acids as sensors. nih.gov The change in the ¹¹B chemical shift upon complexation provides information on binding events and can be used to study reaction kinetics. raineslab.comrsc.org

Conformational Analysis: In solution, molecules like this compound exist as an ensemble of conformations. NMR techniques, including the measurement of Nuclear Overhauser Effects (NOEs) and scalar coupling constants (³J), can provide experimental restraints on the geometry of the molecule. mdpi.comdigitellinc.com When combined with computational methods like molecular dynamics (MD) simulations, a detailed picture of the predominant solution-phase conformations can be constructed. mdpi.comnih.gov This analysis is crucial for understanding how the molecule's shape influences its reactivity and binding affinity. digitellinc.com

Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 | The precise shifts and coupling constants depend on the electronic effects of the substituents. |

| -NH₂ | 4.5 - 5.5 | N/A | Broad signal, position is solvent and concentration dependent. |

| -O-CH₂-CH₃ | 4.2 - 4.4 (quartet) | ~61 | Typical range for an ethyl ester methylene group. |

| -O-CH₂-CH₃ | 1.2 - 1.4 (triplet) | ~14 | Typical range for an ethyl ester methyl group. |

| C-B | N/A | Not typically observed | Signal is often broadened due to the quadrupolar boron nucleus. raineslab.com |

| C=O | N/A | 165 - 170 | Characteristic chemical shift for an ester carbonyl carbon. |

| C-NH₂ | N/A | 145 - 150 | Aromatic carbon attached to the amino group. |

| C-COOEt | N/A | 130 - 135 | Aromatic carbon attached to the ethoxycarbonyl group. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. raineslab.com

This technique is particularly vital for monitoring the progress of chemical reactions. For instance, in a Suzuki coupling reaction where this compound is used as a starting material, MS can be used to track the disappearance of the reactant and the appearance of the desired product. nih.gov By analyzing small aliquots of the reaction mixture over time, chemists can optimize reaction conditions such as temperature, time, and catalyst loading.

Soft ionization techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are commonly used to generate ions of the molecule with minimal fragmentation. raineslab.com This allows for the clear identification of the molecular ion peak (e.g., [M+H]⁺), which is essential for confirming the successful synthesis of the target compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing structural information that helps to confirm the identity of reaction products and characterize unknown impurities.

Table 6.2: Expected High-Resolution m/z Values for this compound (C₉H₁₂BNO₄)

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 210.0928 | Protonated molecule |

| [M+Na]⁺ | 232.0748 | Sodium adduct |

| [M+K]⁺ | 248.0487 | Potassium adduct |

| [M-H]⁻ | 208.0786 | Deprotonated molecule |

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound and analyzing complex reaction mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for this purpose. pensoft.net However, the analysis of boronic acids by RP-HPLC can be challenging due to their polarity and their propensity to undergo facile hydrolysis, especially in the case of their corresponding boronate esters. nih.govamericanpharmaceuticalreview.com To overcome these issues, specific analytical methods are developed. These may involve the use of unconventional mobile phases, such as those at a high pH (e.g., pH 12), which can help to stabilize certain boronate esters and improve peak shape for the boronic acid itself. nih.gov The use of aprotic, non-aqueous diluents can also prevent degradation during sample preparation. nih.gov

When coupled with a UV-Vis detector, HPLC allows for the quantification of the main component and any impurities that contain a chromophore. For more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS. This hyphenated technique is exceptionally powerful for analyzing reaction mixtures, as it can separate starting materials, intermediates, byproducts, and the final product, while simultaneously providing molecular weight information for each component.

Table 6.3: Overview of Chromatographic Techniques for Boronic Acid Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| RP-HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid, basic buffers) | UV-Vis, DAD | Purity assessment, quantification of impurities. |

| LC-MS | C18, C8 | Volatile buffers (e.g., ammonium formate, ammonium acetate) with organic solvents | Mass Spectrometry (ESI, APCI) | Identification of reaction components, impurity profiling. |

| GC | Various | N/A | FID, MS | Generally unsuitable for non-volatile and thermally labile boronic acids without derivatization. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would provide accurate data on bond lengths, bond angles, and torsion angles.

Studies on closely related compounds, such as 3-aminophenylboronic acid monohydrate, reveal key structural motifs characteristic of phenylboronic acids in the solid state. nih.govresearchgate.net A common feature is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups of two molecules. nih.gov This creates a well-defined R₂²(8) graph-set motif. researchgate.net The resulting molecular arrangement is nearly planar. nih.govresearchgate.net

Table 6.4: Representative Crystallographic Data for 3-Aminophenylboronic Acid Monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₆H₈BNO₂·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.1211 (8) | nih.gov |

| b (Å) | 13.8548 (15) | nih.gov |

| c (Å) | 7.8475 (8) | nih.gov |

| β (°) | 100.663 (2) | nih.gov |

| Volume (ų) | 760.88 (14) | nih.gov |

| Z | 4 | nih.gov |

| Key Feature | Forms inversion dimers via O-H···O hydrogen bonds. | nih.govresearchgate.net |

Advanced Spectroscopic Methods (e.g., IR, UV-Vis, Fluorescence) for Mechanistic Studies and Sensing Principles

A variety of other spectroscopic techniques provide complementary information about the structure, electronic properties, and reactivity of this compound.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy methods like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in the molecule. nih.govnih.gov The spectra would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H and B-O bonds of the boronic acid group, N-H bonds of the amine, the C=O bond of the ester, and the C-H and C=C bonds of the aromatic ring. nih.gov These techniques are useful for confirming the presence of these groups and for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. nih.gov

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The substituted phenyl ring acts as a chromophore, and its absorption spectrum is sensitive to changes in its electronic environment. nih.gov This technique can be used to study interactions that perturb the π-electron system, such as complexation with other molecules or changes in pH that affect the protonation state of the amino group.

Fluorescence Spectroscopy: While the intrinsic fluorescence of this compound may be weak, its structure is well-suited for applications in fluorescence-based sensing. The amino group provides a convenient handle for covalent attachment of a fluorophore. More importantly, the boronic acid moiety is known for its ability to reversibly bind with diols, such as those found in saccharides. researchgate.net This binding event can alter the electronic properties of the boronic acid, which, if coupled to a fluorescent reporter, can lead to a change in fluorescence intensity or wavelength. nih.gov This principle is the basis for many fluorescent sensors for carbohydrates, where the binding of a sugar to the boronic acid triggers a detectable optical signal. researchgate.net Mechanistic studies can employ these spectroscopic methods to probe reaction intermediates and understand the electronic changes that occur during a chemical transformation. nih.gov

Table 6.5: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Boronic Acid) | 3200 - 3600 | Stretching (often broad due to H-bonding) |

| N-H (Amine) | 3300 - 3500 | Stretching (typically two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1700 - 1730 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| B-O (Boronic Acid) | 1310 - 1380 | Stretching |

Computational and Theoretical Investigations of 3 Amino 5 Ethoxycarbonylphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Amino-5-ethoxycarbonylphenylboronic acid. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing ethoxycarbonyl group (-COOEt) on the phenyl ring significantly influences the energies of the HOMO and LUMO. The amino group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the ethoxycarbonyl group lowers the LUMO energy, increasing its propensity for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for Phenylboronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -6.5 | -1.2 | 5.3 |

| 3-Aminophenylboronic acid | -5.8 | -1.0 | 4.8 |

| 3-Ethoxycarbonylphenylboronic acid | -7.0 | -1.8 | 5.2 |

| This compound | -6.3 | -1.6 | 4.7 |

Note: These are representative values based on typical DFT calculations and may vary with the level of theory and basis set used.

Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution on the molecular surface. libretexts.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.orgwuxiapptec.com

In this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the ethoxycarbonyl group and the nitrogen atom of the amino group. Conversely, a significant positive potential would be anticipated around the hydrogen atoms of the boronic acid group and the amino group, highlighting their acidic nature. wuxiapptec.com The boron atom, being electron-deficient, would also exhibit a degree of positive potential. wiley-vch.de

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govyoutube.com For this compound, MD simulations can reveal the preferred orientations of the ethoxycarbonyl and boronic acid groups relative to the phenyl ring.

The rotation around the C-C and C-N bonds allows for various conformers. Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the most stable (lowest energy) conformations. These studies are crucial for understanding how the molecule might bind to a biological target or a catalyst. acs.org In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the boronic acid groups. nih.gov MD simulations can also be used to explore these intermolecular interactions in different phases. nih.govresearchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States in Boronic Acid Chemistry

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. Boronic acids are renowned for their participation in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible esters with diols. wikipedia.orgnih.gov

Computational studies on the mechanism of Suzuki-Miyaura coupling have detailed the key steps of oxidative addition, transmetalation, and reductive elimination. For this compound, theoretical models could predict how the amino and ethoxycarbonyl substituents affect the energetics of these steps. The reaction mechanism for the formation of boronic esters with diols has also been studied theoretically, revealing the role of the boronate ion in facilitating the reaction. researchgate.netnih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. tandfonline.comrsc.org These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of spectral bands.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups, including the N-H, C=O, B-O, and O-H bonds. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can provide a powerful tool for structural verification. Discrepancies between predicted and experimental spectra can often be rationalized by considering environmental effects, such as solvent interactions and hydrogen bonding. nih.gov

Ligand-Reagent Interaction Modeling in Catalytic Cycles

In the context of catalysis, this compound can act as a ligand or a reagent. nih.gov Computational modeling can be used to study its interactions with transition metal catalysts or other reagents within a catalytic cycle. bohrium.com For instance, in a Suzuki-Miyaura coupling, DFT calculations can model the interaction of the boronic acid with the palladium catalyst, providing insights into the binding affinity and the geometry of the transition state for the transmetalation step. wikipedia.org

Furthermore, the ability of boronic acids to act as catalysts themselves is an emerging area of interest. nih.gov Theoretical modeling can help in understanding the mechanism of boronic acid-catalyzed reactions by exploring the interactions between the boronic acid, the substrates, and the transition state structures. This knowledge is crucial for the rational design of more efficient and selective catalytic systems. The interaction of boronic acids with diols and other biologically relevant molecules can also be modeled to understand their potential as sensors or in drug delivery systems. nih.govacs.orgnih.govacs.org

Green Chemistry Principles in the Synthesis and Application of 3 Amino 5 Ethoxycarbonylphenylboronic Acid

Development of Solvent-Free and Aqueous Reaction Systems

The reduction or elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry. Traditional syntheses of arylboronic acids and their subsequent use in reactions like the Suzuki-Miyaura coupling often rely on organic solvents. Recent research has focused on developing syntheses in more benign media, particularly water.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts and ligands has enabled key reactions, such as the Suzuki-Miyaura cross-coupling, to be performed efficiently in aqueous systems. For instance, researchers have developed palladium-catalyzed Suzuki-Miyaura reactions that proceed in water, eliminating the need for organic solvents. mdpi.comnsf.gov This is particularly relevant for the application of 3-Amino-5-ethoxycarbonylphenylboronic acid, which is frequently used as a building block in such coupling reactions. nih.gov

Furthermore, the synthesis of polymers functionalized with phenylboronic acid has been achieved through aqueous dispersion polymerization, demonstrating that complex material synthesis can also be transitioned to aqueous media. mdpi.com In some specialized applications, alternative benign solvents are also explored. For example, the electropolymerization of 3-aminophenylboronic acid has been successfully carried out in ethylene (B1197577) glycol, which serves as both the solvent and a proton source, avoiding the need for traditional acidic aqueous solutions. rsc.org Boronic acids themselves have also been shown to act as efficient organocatalysts for the conversion of CO2 into cyclic carbonates in water, highlighting their utility in green applications. acs.org

Table 1: Comparison of Reaction Media for Boronic Acid Synthesis and Application

| Reaction Type | Conventional Solvent | Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Toluene, DMF, Dioxane | Water | Reduced toxicity, improved safety, lower cost, simplified workup. mdpi.comnsf.gov |

| Polymerization | Dichloromethane, DMF | Water (Aqueous Dispersion) | Avoids hazardous solvents, enables formation of nanoparticles. mdpi.com |

| Electropolymerization | Acidic Aqueous Solution | Ethylene Glycol | Avoids exogenous protons, solvent acts as a reactant. rsc.org |

Sustainable Catalyst Design and Recycling Methodologies

The Suzuki-Miyaura reaction, a primary application for arylboronic acids, traditionally relies on homogeneous palladium catalysts. libretexts.org A significant drawback is the difficulty in separating the catalyst from the product, leading to potential product contamination and loss of the expensive precious metal. Green chemistry principles have driven the development of heterogeneous or immobilized catalysts that can be easily recovered and reused. acs.org

Several strategies have proven effective:

Solid-Supported Catalysts: Supporting the metal catalyst on solid materials allows for simple filtration to recover the catalyst. Examples include a Cu(II) Salen complex supported on KCC-1 (a type of silica) and palladium supported on titanium dioxide (Pd/TiO₂). kashanu.ac.irmdpi.com These catalysts have demonstrated high efficiency and can be reused for multiple consecutive runs without a significant drop in performance. kashanu.ac.irmdpi.com

Polymer-Supported Catalysts: Attaching the catalyst to a polymer backbone is another method to create a recyclable system. libretexts.org This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones.

Metal-Organic Frameworks (MOFs): MOFs have been used as highly stable supports for palladium catalysts. One such catalyst, UiO-66-biguanidine/Pd, showed high turnover frequency and could be recycled effectively. mdpi.com

The ability to recycle these catalysts not only reduces waste and cost but also minimizes the leaching of heavy metals into the final products, which is particularly crucial in pharmaceutical synthesis. mdpi.com

Table 2: Performance of Recyclable Catalysts in Suzuki-Miyaura Coupling Reactions

| Catalyst System | Support Material | Substrates | Reusability | Key Findings |

|---|---|---|---|---|

| Cu(II) Salen complex@KCC-1 | KCC-1 (Silica) | Phenylboronic acid and aryl halides | Several consecutive runs with no significant performance reduction. | Effective heterogeneous catalyst for C-C bond formation. kashanu.ac.ir |

| Palladium GAP catalysts | Polymer | 4-iodotoluene and phenylboronic acid | Recyclable over 10 catalytic cycles with improved reactivity after the first cycle. | Homogeneous catalyst system designed for full recyclability. acs.org |

| Pd/TiO₂ | Cordierite Monolith | 4-methoxyiodobenzene and phenyl boronic acid | Maintained 87% yield after five consecutive runs. | Low palladium leaching (0.01 wt%) was observed. mdpi.com |

Atom-Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are central to green chemistry as they inherently generate less waste.

For the synthesis of arylboronic acids, direct C-H borylation is a highly atom-economical method. nih.gov This process involves the direct functionalization of a C-H bond on the aromatic ring, replacing a hydrogen atom with a boryl group. This avoids the use of pre-functionalized starting materials like aryl halides and the stoichiometric metal reagents (e.g., Grignard or organolithium reagents) required in traditional methods. nih.gov These traditional routes often suffer from low yields and the generation of significant salt waste streams. nih.gov

Another strategy involves the palladium-catalyzed borylation of aryl halides using more atom-economical boron sources like pinacolborane, instead of more complex diboron reagents. organic-chemistry.org

Table 3: Comparison of Synthetic Routes to Arylboronic Acids by Atom Economy

| Synthetic Method | Reactants | Byproducts | Atom Economy | Key Features |

|---|---|---|---|---|

| Grignard Method | Aryl Halide, Magnesium, Borate Ester | Magnesium Salts, Alcohol | Low | Multi-step process, low yields, significant salt waste. nih.gov |

| Miyaura Borylation | Aryl Halide, Diboron Reagent, Base | Halide Salts | Moderate to High | Palladium-catalyzed, widely applicable. wikipedia.org |

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, efficiency, and sustainability. osti.gov While enzymes that naturally form or modify carbon-boron bonds are rare, recent breakthroughs in protein engineering have created new possibilities for the synthesis of boronic acid derivatives. nih.govosti.gov

A notable development is the engineering of a protoglobin nitrene transferase enzyme that can catalyze the amination of arylboronic acids to produce anilines. osti.govnih.gov This biocatalytic transformation uses hydroxylamine as the aminating agent and proceeds with high yields (up to 99%) and high total turnover numbers. osti.govosti.gov Crucially, the reaction is performed in water, and the only byproducts are water and boric acid, making it an exceptionally clean and green transformation. osti.govnih.gov This enzymatic approach provides a direct and sustainable route to amino-functionalized arylboronic acids or their corresponding aniline (B41778) products from a boronic acid precursor.

This type of enzyme-mediated transformation represents a frontier in the green synthesis of this compound class, offering a pathway that aligns perfectly with the principles of waste reduction, use of renewable resources (enzymes), and operation under benign conditions. osti.gov

Table 4: Engineered Enzyme for the Amination of Arylboronic Acids

| Enzyme System | Reaction | Substrate Scope | Yield | Byproducts | Green Chemistry Advantages |

|---|

Future Directions and Emerging Research Avenues for 3 Amino 5 Ethoxycarbonylphenylboronic Acid

Exploration of Unprecedented Reactivity and New Synthetic Transformations

The distinct arrangement of the amino, ethoxycarbonyl, and boronic acid groups on the phenyl ring of 3-Amino-5-ethoxycarbonylphenylboronic acid offers a platform for exploring unprecedented reactivity and developing novel synthetic transformations. The interplay between the electron-donating amino group and the electron-withdrawing ethoxycarbonyl group can modulate the reactivity of the boronic acid, potentially leading to new catalytic activities or participation in previously unobserved reaction pathways.

Future research will likely focus on harnessing this unique electronic and steric environment to achieve novel chemical transformations. For instance, the compound could serve as a unique building block in multicomponent reactions, where each of the three functional groups participates in a sequential or concerted manner to construct complex molecular architectures in a single step. The development of new synthetic methodologies based on this trifunctional scaffold could provide efficient routes to novel classes of heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.commdpi.comrsc.org

Furthermore, the amino group can be readily modified to introduce a wide range of other functionalities, thereby expanding the synthetic utility of the core structure. This could lead to the development of new ligands for catalysis or novel synthons for the construction of complex natural products and their analogues.

Integration into Complex Molecular Architectures and Hybrid Materials

The trifunctional nature of this compound makes it an ideal candidate for integration into complex molecular architectures and the fabrication of advanced hybrid materials. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively utilized in the construction of sensors and self-healing materials. nih.govnih.gov The amino and ethoxycarbonyl groups provide additional handles for polymerization or for grafting onto other materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs):

One of the most exciting future directions is the use of this compound as a linker for the synthesis of novel Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ccspublishing.org.cnrsc.orgnih.gov The boronic acid can participate in the formation of the framework through condensation reactions, while the amino and ethoxycarbonyl groups can be post-synthetically modified to introduce specific functionalities within the pores of the material. nih.govnih.govresearchgate.netresearchgate.netpeeref.com This could lead to the development of COFs and MOFs with tailored properties for applications such as gas storage and separation, catalysis, and sensing. ccspublishing.org.cnacs.orgrsc.org

| Framework Type | Potential Linker | Potential Functionalization | Potential Application |

| COF | This compound | Post-synthetic modification of the amino group | Gas Separation, Catalysis |

| MOF | This compound | Coordination with metal ions | Sensing, Drug Delivery |

Stimuli-Responsive Polymers:

The ability of boronic acids to interact with diols in a pH-dependent manner makes them excellent building blocks for stimuli-responsive polymers. nih.govnih.govrsc.org this compound can be polymerized through its amino or ethoxycarbonyl group to create smart materials that respond to changes in pH, the presence of sugars, or other biological molecules. Such materials have potential applications in drug delivery, tissue engineering, and diagnostics. acs.orgnih.gov

Automation and Flow Chemistry in the Synthesis and Application of Boronic Acids

The synthesis and application of boronic acids are poised to be revolutionized by automation and flow chemistry. These technologies offer significant advantages in terms of reaction control, safety, scalability, and efficiency. organic-chemistry.orgnih.govacs.org

For a molecule like this compound, flow chemistry can enable the precise control of reaction parameters, which is crucial for managing the reactivity of the multiple functional groups and minimizing the formation of byproducts. organic-chemistry.org Continuous flow processes can also facilitate the safe handling of potentially hazardous reagents that might be used in the synthesis or modification of this compound.

Furthermore, the integration of online analytics and automated optimization algorithms with flow reactors can accelerate the discovery of new reactions and the development of efficient synthetic routes. This approach can be particularly valuable for exploring the complex reaction space of this trifunctional molecule.

| Technology | Advantage for this compound |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, improved scalability. organic-chemistry.orgnih.gov |

| Automation | High-throughput screening of reaction conditions, rapid process optimization. |

Addressing Challenges in Scalability and Industrial Relevance from a Process Chemistry Perspective

For this compound to find widespread industrial application, challenges related to its scalable and cost-effective synthesis must be addressed. While numerous methods exist for the laboratory-scale synthesis of boronic acids, their translation to an industrial setting often presents significant hurdles. google.comchemicalbook.comgoogle.comgeorganics.skrsc.org

Future research from a process chemistry perspective will need to focus on developing robust, efficient, and environmentally friendly manufacturing processes. This includes the optimization of reaction conditions to maximize yield and minimize waste, the development of effective purification methods, and the identification of stable and easily handled starting materials and reagents. The principles of green chemistry will be paramount in designing sustainable industrial syntheses. rsc.org

The development of continuous manufacturing processes using flow chemistry is a particularly promising avenue for overcoming scalability challenges. beilstein-journals.orgbeilstein-journals.org A continuous process can offer better control over heat and mass transfer, leading to improved product quality and consistency, which are critical for industrial applications, particularly in the pharmaceutical and materials sectors.

Interdisciplinary Research with Emerging Technologies

The future of this compound is intrinsically linked to interdisciplinary research that combines chemistry with emerging technologies. The unique properties of this molecule make it a valuable tool in various technologically advanced fields.

Advanced Sensors: The ability of the boronic acid group to bind with saccharides and other diol-containing molecules can be exploited in the development of highly sensitive and selective sensors. nih.govrsc.orgocha.ac.jprsc.orgacs.org By incorporating this compound into nanomaterials or onto electrode surfaces, it is possible to create sophisticated biosensors for medical diagnostics, environmental monitoring, and food safety. The amino and ethoxycarbonyl groups can be used to tune the sensor's properties or to immobilize it onto a transducer.

Theranostics and Drug Delivery: In the field of medicine, boronic acid-functionalized nanomaterials are being explored for theranostics, which combines therapeutic and diagnostic capabilities in a single agent. acs.orgnih.govdovepress.commdpi.com this compound could be a key component in the design of targeted drug delivery systems. The boronic acid can act as a targeting moiety for specific cells or tissues, while the amino and ester groups can be used to attach therapeutic agents or imaging probes. researchgate.net

The continued exploration of this compound at the interface of chemistry, materials science, engineering, and biology will undoubtedly unlock new and exciting applications, solidifying its importance as a versatile and valuable chemical compound.

Q & A

Q. What are the most reliable synthetic routes for 3-amino-5-ethoxycarbonylphenylboronic acid, and what challenges arise during purification?

Synthesis typically involves multi-step protocols, such as Suzuki-Miyaura coupling to introduce the boronic acid group , followed by functionalization of the aromatic ring with ethoxycarbonyl and amino groups. Key challenges include avoiding boroxine formation (due to dehydration at elevated temperatures) and irreversible binding to silica gel during column chromatography . Purification is best achieved via recrystallization in non-polar solvents or using HPLC with acidic mobile phases to stabilize the boronic acid .

Q. How does the electronic environment of the boronic acid group influence reactivity in cross-coupling reactions?

The electron-withdrawing ethoxycarbonyl group adjacent to the boronic acid enhances its electrophilicity, improving reactivity in Suzuki-Miyaura couplings. However, steric hindrance from substituents may reduce reaction yields. Computational studies (e.g., DFT) are recommended to predict regioselectivity and optimize reaction conditions .

Advanced Research Questions

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data contradictions be resolved?

- NMR : B NMR confirms boronic acid integrity (δ ~30 ppm for trigonal planar geometry), while H/C NMR identifies substituent positions. Contradictions in integration (e.g., boroxine vs. free boronic acid) require temperature-controlled experiments or deuterated solvents to suppress dynamic effects .

- IR : B-O stretching (~1340 cm) and NH bending (~1600 cm) validate functional groups. Discrepancies due to hydration states necessitate Karl Fischer titration for water content analysis .

Q. How do pH and solvent systems affect the stability of this compound in aqueous reaction media?

The boronic acid group undergoes reversible hydrolysis to boronate esters in basic conditions (pH > 9), while acidic media (pH < 4) stabilize the free acid. Buffered systems (e.g., phosphate buffer at pH 7.4) mimic physiological conditions for drug-discovery applications. Stability studies should include kinetic monitoring via UV-Vis or LC-MS to track degradation pathways .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic coupling?

Protodeboronation is minimized by:

Q. How can computational modeling predict the compound’s binding affinity in supramolecular or enzymatic systems?

Molecular docking (AutoDock) or MD simulations assess interactions with biomolecules (e.g., lectins or proteases). Focus on the boronic acid’s ability to form reversible covalent bonds with diols or active-site residues. Experimental validation via isothermal titration calorimetry (ITC) resolves discrepancies between predicted and observed binding constants .

Contradiction Analysis & Methodological Guidance

Q. Conflicting reports on solubility: How to design experiments to resolve this?

Reported solubility variations may stem from hydration states or counterion effects (e.g., hemisulfate salts in ). Use DLS (dynamic light scattering) to detect aggregates in DMSO/water mixtures. Phase-solubility diagrams with cyclodextrins or co-solvents (e.g., PEG 400) can enhance reproducibility .

Q. Discrepancies in catalytic activity across studies: What variables require systematic optimization?

Variables include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。